Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is an organosulfur compound that features a furan ring substituted with a chlorosulfonyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate typically involves the chlorosulfonylation of a furan derivative. One common method includes the reaction of 5-ethylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as aliphatic and heterocyclic amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in aqueous or alcoholic media.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Sulfonamides or thiols.
Hydrolysis: 5-ethylfuran-2-carboxylic acid.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form sulfonamide linkages, which are common in drug molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups for advanced material applications.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but with a benzene ring instead of a furan ring.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group instead of an ester.
Sulfonimidates: Organosulfur compounds with a sulfonyl group attached to a nitrogen atom
Uniqueness
Methyl 4-(chlorosulfonyl)-5-ethylfuran-2-carboxylate is unique due to the presence of both a furan ring and a chlorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-5-ethylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO5S/c1-3-5-7(15(9,11)12)4-6(14-5)8(10)13-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELHDUGJCCZDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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